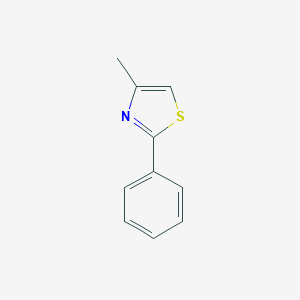

4-Methyl-2-phenylthiazole

説明

Structure

3D Structure

特性

IUPAC Name |

4-methyl-2-phenyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c1-8-7-12-10(11-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOHWQDCODUHTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70338903 | |

| Record name | 4-METHYL-2-PHENYLTHIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1826-17-1 | |

| Record name | 4-Methyl-2-phenylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1826-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-METHYL-2-PHENYLTHIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methyl 2 Phenylthiazole and Its Analogues

Established Synthetic Pathways

The Hantzsch thiazole (B1198619) synthesis remains a cornerstone for the formation of thiazole rings. This method traditionally involves the condensation reaction between an α-haloketone and a thioamide. For the synthesis of 4-methyl-2-phenylthiazole, this would typically involve the reaction of a halomethyl ketone with thiobenzamide. The Hantzsch synthesis is a versatile method for preparing aminothiazoles and has been adapted for various derivatives. nih.gov While effective, conventional Hantzsch syntheses often require prolonged heating and can result in moderate yields, sometimes necessitating extensive purification of the product. nih.gov

A general representation for the synthesis of 2,4-disubstituted thiazoles via the Hantzsch method is the reaction of an α-haloketone with a thioamide. For analogues, such as 2-amino-4-phenyl-thiazole, the synthesis involves reacting a substituted acetophenone (B1666503) with thiourea (B124793) in the presence of an oxidizing agent like iodine.

Multi-step reaction sequences offer alternative and often more controlled pathways to substituted thiazoles. These methods involve the sequential construction of the molecule, allowing for greater diversity in the final structure.

One such pathway begins with the reaction of thiourea and an ethyl 3-bromopyruvate (B3434600) to form an intermediate, which then undergoes cyclization. google.com For example, a multi-step synthesis to produce phenylthiazole derivatives containing an acylhydrazone moiety starts with the reaction of an intermediate with ethyl bromopyruvate through a ring-closure reaction to yield a substituted ethyl 2-phenylthiazole-4-carboxylate. mdpi.com This is followed by a hydrazinolysis reaction and subsequent condensation to produce the final target compounds. mdpi.com

Another multi-step approach involves the preparation of 4-methyl-5-formylthiazole, a key intermediate for certain pharmaceuticals. mdpi.com This process can start with 4-methylthiazole-5-carboxylic acid, which is converted to its acid chloride using thionyl chloride. mdpi.comresearchgate.net The resulting 4-methylthiazole-5-carboxylic acid chloride is then hydrogenated to yield 4-methyl-5-formylthiazole. mdpi.comresearchgate.net This method highlights the creation of functionalized thiazole intermediates that can be further modified.

Domino reactions provide an efficient route for synthesizing 2-aminothiazoles through an alkylation-cyclization process. organic-chemistry.org This method can be seen as an alternative to the traditional Hantzsch synthesis and often utilizes microwave irradiation to achieve high yields in short reaction times. organic-chemistry.org

Advanced Synthetic Approaches

To address the limitations of classical methods, advanced synthetic approaches have been developed that emphasize speed, efficiency, and environmental responsibility.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of thiazole synthesis, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes while often improving product yields. asianpubs.orgresearchgate.net

The Hantzsch reaction, when performed under microwave heating, can produce N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines in yields of 89–95%. nih.gov This is a significant improvement over conventional reflux conditions, which result in lower yields and require longer reaction times of around 8 hours. nih.gov Microwave-assisted techniques are noted for their low energy consumption and operational safety. asianpubs.orgresearchgate.net Domino alkylation-cyclization reactions to form 2-aminothiazoles are also highly effective under microwave irradiation, yielding the desired products in minutes with high efficiency. organic-chemistry.org

| Method | Reaction Time | Yield | Notes |

|---|---|---|---|

| Conventional Heating (Reflux) | 8 hours | Lower | Requires rigorous purification |

| Microwave-Assisted | Minutes | 89-95% | Rapid reaction, high yield |

The principles of green chemistry aim to design chemical processes that are environmentally friendly. For thiazole synthesis, this includes the use of reusable catalysts and eco-friendly reagents. An efficient and green method has been developed for synthesizing Hantzsch thiazole derivatives using a silica-supported tungstosilisic acid as a reusable catalyst under conventional heating or ultrasonic irradiation, achieving yields of 79%–90%. researchgate.net

Another eco-friendly approach is the Pd/BaSO4 catalyzed hydrogenation of 4-methylthiazole-5-carboxylic chloride in xylene. mdpi.com This method is considered more suitable for industrial production compared to processes that use stoichiometric amounts of hazardous oxidizing agents like CrO3 or reducing agents like LiAlH4. mdpi.com The development of catalyst-free methods under microwave irradiation further contributes to green synthesis by simplifying procedures and reducing chemical waste. organic-chemistry.org

Precursor and Intermediate Chemistry

The synthesis of this compound and its analogues relies on the availability of key precursors and the formation of stable intermediates.

In the Hantzsch synthesis , the primary precursors are an α-haloketone (e.g., a derivative of 2-bromo-1-phenylethanone) and a thioamide (e.g., thiourea or a substituted variant). nih.govmdpi.com

Multi-step syntheses feature a variety of intermediates. For instance, ethyl 2-amino-4-methylthiazole-5-carboxylate serves as a crucial building block for creating biologically active molecules. researchgate.net The synthesis of certain antifungal agents involves the formation of ethyl 2-phenylthiazole-4-carboxylate as an intermediate, which is then converted to a hydrazide. mdpi.com In other sequences, 4-methylthiazole-5-carboxylic acid chloride is a key intermediate that can be reduced to an aldehyde, providing a functional group for further elaboration. mdpi.comresearchgate.net The synthesis of N-(2-(aminomethyl)phenyl)thiazole-4-carboxamide derivatives proceeds through 2-chlorothiazole-4-formyl chloride as a key intermediate. google.com

The table below lists some of the important precursors and intermediates used in the synthesis of this compound and related compounds.

| Compound Type | Example | Synthetic Route |

|---|---|---|

| α-Haloketone | 2-bromo-1-phenylethanone | Hantzsch Synthesis |

| Thioamide | Thiourea | Hantzsch Synthesis |

| Thiazole Carboxylate | Ethyl 2-amino-4-methylthiazole-5-carboxylate | Multi-step Synthesis |

| Thiazole Carboxylic Acid Chloride | 4-methylthiazole-5-carboxylic acid chloride | Multi-step Synthesis |

| Functionalized Thiazole | 4-methyl-5-formylthiazole | Intermediate for further modification |

Synthesis of this compound Carboxylate

The creation of a carboxylate group at the 5-position of the this compound ring system is a critical step for further functionalization. A common approach involves the Hantzsch thiazole synthesis, followed by modifications.

One illustrative synthesis is that of ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate, an analogue of the target compound. This process begins with the reaction of pyridine-4-carbothioamide with ethyl 2-chloroacetoacetate. researchgate.net The reaction is typically carried out by refluxing the reactants in ethanol (B145695). researchgate.net This condensation reaction directly forms the thiazole ring with the desired methyl and carboxylate substituents.

A related synthesis involves the reaction of a thioamide derivative, such as 4-methylbenzothioamide, with bromopyruvic acid in the presence of calcium carbonate and dry ethanol. nih.gov This method yields 2-p-tolylthiazole-4-carboxylic acid, demonstrating the versatility of the Hantzsch synthesis and related reactions in producing various substituted phenylthiazole carboxylic acids. nih.gov

Table 1: Synthesis of Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate

| Reactant 1 | Reactant 2 | Solvent | Condition | Product |

|---|

Formation of this compound-5-carbohydrazide

The conversion of the carboxylate ester to a carbohydrazide (B1668358) is a straightforward yet crucial transformation, opening pathways to a variety of other functional groups and molecular scaffolds. This is typically achieved through hydrazinolysis.

The synthesis of this compound-5-carbohydrazide involves treating the corresponding ethyl ester, ethyl this compound-5-carboxylate, with hydrazine (B178648) hydrate (B1144303). researchgate.net This reaction is generally conducted in absolute ethanol under reflux conditions for several hours. researchgate.net The nucleophilic acyl substitution mechanism involves the attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the stable carbohydrazide. The structure of the resulting hydrazide can be confirmed by the presence of characteristic signals for the NH2 and NH protons in its 1H NMR spectrum. researchgate.net

This method is also applicable to analogues. For instance, ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate is converted to the corresponding hydrazide derivative by refluxing with hydrazine hydrate in absolute ethanol for six hours. researchgate.net

Table 2: Formation of 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbohydrazide

| Reactant 1 | Reactant 2 | Solvent | Condition | Product |

|---|

Derivatization Strategies and Molecular Architecture Diversification

Construction of Schiff Bases and Hydrazone Derivatives.nih.govmdpi.commdpi.comresearchgate.netjocpr.comhygeiajournal.com

A prominent strategy for derivatizing 4-methyl-2-phenylthiazole involves the synthesis of Schiff bases and hydrazone derivatives. This is often achieved through the condensation of a carbohydrazide (B1668358) intermediate with various aldehydes or ketones.

The key starting material, this compound-5-carbohydrazide, is typically synthesized from ethyl this compound-5-carboxylate by reaction with hydrazine (B178648) hydrate (B1144303). nih.govmdpi.com This carbohydrazide serves as a versatile building block for creating a library of derivatives.

For instance, a series of acyl-hydrazones has been synthesized by reacting 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide with a range of substituted benzaldehydes. nih.gov This reaction is generally carried out in absolute ethanol (B145695) with a catalytic amount of concentrated sulfuric acid, yielding the target hydrazones in good yields. nih.gov Similarly, condensation of this compound-5-carbohydrazide with various aromatic or heteroaromatic aldehydes leads to the formation of Schiff bases. mdpi.com

Another approach involves the solid-state grinding of this compound-5-carbohydrazide with different carbonyl compounds, such as 2-phenyl-4-methyl-5-acetylthiazole or various cyclic ketones, to produce the corresponding acylhydrazones. mdpi.com This method offers a more environmentally friendly alternative to traditional solvent-based syntheses.

Furthermore, hydrazone derivatives have been prepared by reacting this compound-5-carbohydrazide with hydrazonoyl chlorides. nih.gov These reactions highlight the versatility of the carbohydrazide intermediate in generating a wide array of hydrazone structures. The general synthetic route often involves the initial formation of the thiazole (B1198619) ring via Hantzsch condensation, followed by hydrazinolysis to the carbohydrazide, and subsequent condensation to form the desired hydrazone or Schiff base. mdpi.com

Table 1: Examples of Synthesized Hydrazone Derivatives of this compound

| Compound Name | Starting Materials | Reference |

|---|---|---|

| N′-(2-Methoxybenzylidene)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide | 4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide, 2-Methoxybenzaldehyde | nih.gov |

| N′-(2-Bromobenzylidene)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide | 4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide, 2-Bromobenzaldehyde | nih.gov |

| Schiff bases B1–B15 | 4-Amino-5-(4-methyl-2-phenylthiazol-5-yl)-4H-1,2,4-triazole-3-thiol, Various aromatic or heteroaromatic aldehydes | mdpi.com |

| N′-[1-(7-amino-5-oxo-1-aryl-1,5-dihydro- nih.govmdpi.comCurrent time information in Bangalore, IN.triazolo[4,3-a]pyrimidin-3-yl)ethylidene]-4-methyl-2-phenylthiazole-5-carbohydrazides | 3-Acetyl-7-amino-1-aryl- nih.govmdpi.comCurrent time information in Bangalore, IN.triazolo[4,3-a]pyrimidin-5(1H)-one, this compound-5-carbohydrazide | mdpi.com |

Integration of Nitrogen-Containing Heterocycles

The molecular architecture of this compound has been further diversified by integrating various nitrogen-containing heterocyclic rings. This has been achieved through a range of synthetic methodologies, leading to novel fused and appended heterocyclic systems.

Synthesis of Thiazolyl-Triazoles.mdpi.com

A significant derivatization strategy involves the synthesis of thiazolyl-triazoles. The process commences with the preparation of this compound-5-carbohydrazide from its corresponding carboxylate. mdpi.com This carbohydrazide is then treated with carbon disulfide and potassium hydroxide (B78521) to yield potassium 2-(this compound-5-carbonyl)hydrazine-carbodithioate. mdpi.com Subsequent reaction of this intermediate with hydrazine hydrate under reflux results in the formation of 4-amino-5-(4-methyl-2-phenylthiazol-5-yl)-4H-1,2,4-triazole-3-thiol. mdpi.com This key triazole intermediate can then be condensed with various aromatic or heteroaromatic aldehydes to produce a series of thiazolyl-triazole Schiff bases. mdpi.com

Formation of 1,3,4-Thiadiazole (B1197879) Derivatives.nih.govd-nb.info

The integration of a 1,3,4-thiadiazole ring represents another important avenue for diversifying the this compound scaffold. One synthetic route involves the reaction of 2-(this compound-5-carbonyl)-N-phenylhydrazinecarbothioamide with appropriate hydrazonoyl chlorides in the presence of a base like triethylamine. d-nb.infonih.gov This reaction proceeds via S-alkylation followed by intramolecular cyclization and elimination of an aniline (B41778) molecule to yield the desired 1,3,4-thiadiazole derivatives. nih.gov

An alternative synthesis involves the reaction of 5-(4-methyl-2-phenylthiazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione with hydrazonoyl chlorides. d-nb.info Furthermore, refluxing ethyl this compound-5-carboxylate with ethyl 5-hydrazono-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate provides another pathway to these fused systems. d-nb.infonih.gov These methods have been utilized to prepare a variety of thiazole derivatives carrying the 1,3,4-thiadiazole moiety. nih.govd-nb.infod-nb.info

Cyclo-condensation to Pyrazole (B372694) and Pyrazine (B50134) Scaffolds.mdpi.comscienceopen.comnih.govresearchgate.net

The this compound core has been successfully appended with pyrazole and pyrazine rings through cyclo-condensation reactions. The key intermediate, this compound-5-carbohydrazide, can be reacted with various active methylene (B1212753) compounds under grinding conditions to afford pyrazole derivatives. scienceopen.comresearchgate.net For example, its reaction with 2,4-pentanedione yields (3,5-dimethyl-1H-pyrazol-1-yl)(4-methyl-2-phenylthiazol-5-yl)methanone, while reaction with ethyl 3-oxobutanoate leads to (3-methyl-5-oxo-1,4-dihydropyrazol-1-yl)(4-methyl-2-phenylthiazol-5-yl)methanone. scienceopen.comresearchgate.net

Similarly, pyrazine scaffolds can be introduced. The reaction of this compound-5-carbohydrazide with maleic anhydride (B1165640) results in the formation of 1-(this compound-5-carbonyl)-1,2-dihydropyridazine-3,6-dione. mdpi.comscienceopen.com These reactions demonstrate the utility of cyclo-condensation as a tool for building complex heterocyclic systems from the this compound platform. mdpi.comscienceopen.comnih.gov

Phthalazine and Pyridazine (B1198779) Annulations.mdpi.comscienceopen.comevitachem.comnih.gov

Phthalazine and pyridazine rings have been successfully annulated to the this compound framework. A key reaction involves the treatment of this compound-5-carbohydrazide with phthalic anhydride, which undergoes a ring-opening and subsequent ring-closure to yield 2-(4-methyl-2-phenyl-thiazole-5-carbonyl)-2,3-dihydrophthalazine-1,4-dione. mdpi.comscienceopen.comnih.gov Similarly, reaction with maleic anhydride leads to the formation of a dihydropyridazine-3,6-dione derivative. mdpi.comscienceopen.comnih.gov

Another synthetic approach involves the multi-step synthesis of 4-methyl-2-phenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide. This typically begins with the Hantzsch synthesis to form the thiazole ring, followed by coupling reactions to attach the pyridazine moiety. evitachem.com These strategies provide effective means to construct complex, multi-cyclic systems containing the this compound core.

Benzoxazole (B165842) and Benzimidazole (B57391) Integration.tandfonline.com

The integration of benzoxazole and benzimidazole moieties onto the this compound scaffold has been achieved through multi-step synthetic sequences. A common strategy begins with the Hantzsch reaction to form a 4-(2-methyl-4-thiazolyl)acetanilide intermediate. tandfonline.com Hydrolysis of the acetamide (B32628) group yields 4-(2-methyl-4-thiazolyl)aniline. tandfonline.com This aniline is then acetylated with chloroacetyl chloride to give 2-chloro-N-[4-(2-methyl-4-thiazolyl)phenyl]acetamide. tandfonline.com Finally, this intermediate is reacted with various (benz)azole-thiol derivatives in the presence of a base like potassium carbonate to afford the target compounds where the benzoxazole or benzimidazole ring is linked to the thiazole through a sulfanylacetamide bridge. tandfonline.com This modular approach allows for the synthesis of a diverse library of these integrated heterocyclic systems.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl this compound-5-carboxylate |

| This compound-5-carbohydrazide |

| 4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide |

| N′-(2-Methoxybenzylidene)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide |

| 2-Phenyl-4-methyl-5-acetylthiazole |

| 2-(2-(this compound-5-carbonyl)hydrazono)-N′-phenylpropanehydrazonoyl chlorides |

| 4-Amino-5-(4-methyl-2-phenylthiazol-5-yl)-4H-1,2,4-triazole-3-thiol |

| Potassium 2-(this compound-5-carbonyl)hydrazine-carbodithioate |

| Carbon disulfide |

| Potassium hydroxide |

| Hydrazine hydrate |

| 2-(this compound-5-carbonyl)-N-phenylhydrazinecarbothioamide |

| Triethylamine |

| 5-(4-Methyl-2-phenylthiazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione |

| Ethyl 5-hydrazono-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate |

| 2,4-Pentanedione |

| (3,5-Dimethyl-1H-pyrazol-1-yl)(4-methyl-2-phenylthiazol-5-yl)methanone |

| Ethyl 3-oxobutanoate |

| (3-Methyl-5-oxo-1,4-dihydropyrazol-1-yl)(4-methyl-2-phenylthiazol-5-yl)methanone |

| Maleic anhydride |

| 1-(this compound-5-carbonyl)-1,2-dihydropyridazine-3,6-dione |

| Phthalic anhydride |

| 2-(4-Methyl-2-phenyl-thiazole-5-carbonyl)-2,3-dihydrophthalazine-1,4-dione |

| 4-Methyl-2-phenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide |

| 4-(2-Methyl-4-thiazolyl)acetanilide |

| 4-(2-Methyl-4-thiazolyl)aniline |

| Chloroacetyl chloride |

| 2-Chloro-N-[4-(2-methyl-4-thiazolyl)phenyl]acetamide |

Carbonyl and Amide Functionalization

The introduction of carbonyl and amide functionalities onto the this compound scaffold is a key strategy for diversifying its molecular structure. These modifications are primarily achieved at the 5-position of the thiazole ring, often starting from this compound-5-carboxylic acid.

Carboxamide Derivatives

The synthesis of carboxamide derivatives of this compound has been a focal point of research, leading to the creation of a wide array of compounds. A common approach involves the coupling of this compound-5-carboxylic acid with various amines. For instance, a series of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives has been synthesized. nih.gov This process typically begins with the formation of the corresponding thioamide, which is then reacted to form the thiazole ring. Subsequent amidation with different substituted anilines yields the final carboxamide products. nih.gov

One specific example is the synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl)thiazole-5-carboxamide. aip.orgaip.org This compound was prepared through a reduction and nucleophilic substitution reaction starting from 2-nitropyridine. aip.orgaip.org The structure of the final product was confirmed using 1H NMR spectroscopy. aip.orgaip.org

Another study details the synthesis of N-(4-(2-benzylthiazol-4-yl)phenyl)-2-benzyl-4-methylthiazole-5-carboxamide derivatives. researchgate.net The researchers found that standard methods, such as refluxing the corresponding ethyl ester with an amine, were unsuccessful. researchgate.net However, employing EDC-HOBt as a coupling agent in DMF provided an efficient route to the desired carboxamides. researchgate.net

Furthermore, lithiation of this compound-5-carboxylic acid has been explored. Deprotonation of the 4-methyl group using butyllithium (B86547) (BuLi) or lithium diisopropylamide (LDA) allows for the introduction of various electrophiles, leading to homologated products. rsc.orgrsc.org

The following table summarizes some of the synthesized carboxamide derivatives:

| Compound Name | Starting Material | Key Reagents/Conditions | Reference |

| N-(4-Chlorophenyl)-2-p-tolylthiazole-4-carboxamide | p-Toluonitrile, Ammonium sulfide | Ethyl 3-chloro-3-oxopropanoate, 4-chloroaniline | nih.gov |

| N-(4-Fluorophenyl)-2-p-tolylthiazole-4-carboxamide | p-Toluonitrile, Ammonium sulfide | Ethyl 3-chloro-3-oxopropanoate, 4-fluoroaniline | nih.gov |

| N-(4-Nitrophenyl)-2-p-tolylthiazole-4-carboxamide | p-Toluonitrile, Ammonium sulfide | Ethyl 3-chloro-3-oxopropanoate, 4-nitroaniline | nih.gov |

| 4-Methyl-2-phenyl-N-(pyridin-2-yl)thiazole-5-carboxamide | 2-Nitropyridine | FeCl3·6H2O, Hydrazine hydrate | aip.orgaip.org |

| N-(4-(2-Benzylthiazol-4-yl)phenyl)-2-(2,4-dichlorobenzyl)-4-methylthiazole-5-carboxamide | 2-(2,4-Dichlorobenzyl)-4-methylthiazole-5-carboxylic acid, 4-(4-Aminophenyl)-2-benzylthiazole | EDC-HOBt, DMF | researchgate.net |

Acylhydrazide Derivatization

Acylhydrazide derivatization represents another significant avenue for modifying the this compound core. This typically involves the reaction of a carbohydrazide with various aldehydes or ketones to form acylhydrazones.

A notable example is the synthesis of a series of novel acylhydrazones by condensing derivatives of 4-[2-(4-methyl-2-phenyl-thiazole-5-yl)-2-oxo-ethoxy]-benzaldehyde with different carboxylic acid hydrazides. nih.govresearchgate.net The structures of these new compounds were confirmed using IR, 1H NMR, and mass spectrometry. nih.govresearchgate.net

In a different study, this compound-5-carbohydrazide was reacted with various carbonyl compounds, including 2-phenyl-4-methyl-5-acetylthiazole and cyclic ketones, under solvent-drop grinding conditions to produce the corresponding acylhydrazones. scienceopen.commdpi.com This method offers a more environmentally friendly approach to synthesis. The same starting hydrazide was also used in cyclo-condensation reactions with active methylene compounds and anhydrides to yield pyrazole and pyridazine derivatives, respectively. scienceopen.com

The synthesis of acylhydrazones bearing a 1,4-phenylene-bisthiazole scaffold has also been reported. mdpi.com This involved the initial synthesis of ethyl 4-methyl-2-(4-(2-methylthiazol-4-yl)phenyl)thiazole-5-carboxylate, which was then converted to the corresponding hydrazide by reacting with hydrazine hydrate. mdpi.com Subsequent reaction with various aromatic or heteroaromatic aldehydes yielded the final acylhydrazone derivatives. mdpi.com

The table below presents some examples of acylhydrazide derivatives:

| Derivative Type | Starting Hydrazide | Reactant | Reference |

| Acylhydrazone | 4-[2-(4-Methyl-2-phenyl-thiazole-5-yl)-2-oxo-ethoxy]-benzaldehyde derived hydrazide | Various carboxylic acid hydrazides | nih.govresearchgate.net |

| Acylhydrazone | This compound-5-carbohydrazide | 2-Phenyl-4-methyl-5-acetylthiazole | scienceopen.commdpi.com |

| Acylhydrazone | 4-Methyl-2-(4-(2-methylthiazol-4-yl)phenyl)thiazole-5-carbohydrazide | Various aromatic/heteroaromatic aldehydes | mdpi.com |

| Pyrazole derivative | This compound-5-carbohydrazide | 2,4-Pentanedione | scienceopen.com |

| Pyridazine derivative | This compound-5-carbohydrazide | Maleic anhydride | scienceopen.com |

Advanced Coupling and Functionalization Reactions

Beyond carbonyl and amide functionalization, advanced coupling and functionalization reactions provide powerful tools for the diversification of the this compound scaffold. These methods allow for the introduction of new carbon-carbon and carbon-nitrogen bonds, significantly expanding the accessible chemical space.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction that forms carbon-carbon bonds between organoboranes and halides or triflates. libretexts.org This reaction has been successfully applied to thiazole derivatives. For instance, palladium(II) catalysts containing a phenylthiazole ligand have been developed and used in Suzuki-Miyaura aryl cross-coupling reactions. researchgate.net These catalysts are effective for a wide range of functional groups. researchgate.net

The reaction typically involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by transmetalation with a boronic acid and reductive elimination to yield the coupled product. mdpi.com Research has shown that even less reactive phenol (B47542) derivatives can be used as coupling partners after appropriate activation. mdpi.com In the context of thiazoles, sequential cross-coupling reactions on poly-halogenated thiazoles have been used to synthesize trisubstituted derivatives. For example, starting from tribromothiazole, sequential Suzuki-Miyaura couplings at the C2, C5, and C4 positions with different boronic acids allow for the controlled synthesis of 2,4,5-trisarylthiazoles. tcichemicals.com

Phosphinimine Formation

Phosphinimine formation, often through the aza-Wittig reaction, provides a route to synthesize compounds with a phosphorus-nitrogen double bond. While direct examples involving this compound are not prevalent in the provided search results, the reaction of iminophosphoranes derived from other substituted thiazoles with isocyanates and isothiocyanates is documented. For example, the iminophosphorane derived from 3-amino-4-phenylthiazole-2(3H)-thione reacts with aromatic iso(thio)cyanates to form mesoionic thiazolo[2,3-b]-1,3,4-thiadiazoles. researchgate.net This type of reaction demonstrates the potential for creating complex heterocyclic systems fused to the thiazole ring.

Substitution Reactions on Aromatic Moieties

Substitution reactions on the phenyl group attached to the thiazole ring offer another avenue for diversification. While the thiazole ring itself can be reactive, the phenyl group can undergo typical electrophilic aromatic substitution reactions. The specific conditions and regioselectivity of these reactions would be influenced by the electronic nature of the thiazole ring substituent. Although the direct substitution on the phenyl ring of this compound was not the primary focus of the provided search results, the synthesis of various derivatives with substituted phenyl rings implies that these starting materials are accessible, either through direct substitution or by starting with an already substituted phenyl precursor before forming the thiazole ring. For example, the synthesis of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives involves starting with p-toluonitrile, which already contains a methyl-substituted phenyl ring. nih.gov Similarly, the synthesis of various N-(substituted-phenyl) amides indicates the use of pre-functionalized anilines in the final amidation step. nih.govmdpi.com

Reaction Mechanisms and Mechanistic Insights

Hantzsch Condensation Mechanism in Thiazole (B1198619) Formation

The Hantzsch thiazole synthesis is a cornerstone in the formation of the thiazole ring and is a widely used method for preparing 4-methyl-2-phenylthiazole. This reaction classically involves the condensation of a thioamide, in this case, thiobenzamide, with an α-haloketone, such as chloroacetone. mdpi.com

The mechanism commences with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone. This is followed by an intramolecular cyclization through the attack of the thioamide's nitrogen atom on the ketone's carbonyl carbon. The subsequent dehydration of the resulting intermediate leads to the formation of the aromatic thiazole ring. mdpi.commdpi.com

Table 1: Key Steps in the Hantzsch Thiazole Synthesis

| Step | Description |

| 1. Nucleophilic Attack | The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon bearing the halogen in the α-haloketone. |

| 2. Cyclization | The nitrogen atom of the thioamide intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon. |

| 3. Dehydration | The resulting heterocyclic intermediate undergoes elimination of a water molecule to form the stable, aromatic thiazole ring. |

This one-pot synthesis is valued for its efficiency and is a common strategy for accessing a variety of substituted thiazoles. mdpi.comresearchgate.net

Nucleophilic Addition and Cyclization Pathways

The thiazole ring in this compound exhibits distinct reactivity towards nucleophiles. The C2 carbon of the thiazole ring is known to be susceptible to nucleophilic attack, a consequence of the electron-withdrawing nature of the adjacent sulfur and nitrogen atoms. mdpi.com This reactivity allows for the introduction of various substituents at this position.

Furthermore, intramolecular nucleophilic cyclization is a key strategy in the synthesis of more complex molecules containing the this compound scaffold. For instance, derivatives of this compound can be designed to undergo cyclization reactions, leading to the formation of fused heterocyclic systems. This often involves a nucleophilic group attached to a side chain at the C5 position attacking another part of the molecule. researchgate.netresearchgate.net

Rearrangement Reactions (e.g., Smiles Rearrangement)

The Smiles rearrangement is a significant intramolecular nucleophilic aromatic substitution reaction that can be employed in the synthesis of complex thiazole derivatives. researchgate.netresearchgate.net In this rearrangement, a nucleophile on a side chain attacks an aromatic ring, which is activated by an electron-withdrawing group, leading to the displacement of a leaving group.

While direct examples involving this compound are not extensively detailed, the principle of the Smiles rearrangement is applicable to the synthesis of related thiazole-containing compounds. For example, a common variant is the Truce-Smiles rearrangement, which involves the migration of an aryl group from a sulfur atom to a carbanion. d-nb.infoacs.org This type of rearrangement can be a powerful tool for creating new carbon-carbon or carbon-heteroatom bonds in the synthesis of complex molecules incorporating a thiazole moiety.

Electrophilic and Redox Transformations of the Thiazole Ring System

The thiazole ring, while generally considered electron-rich, can undergo electrophilic substitution reactions, typically at the C5 position, which is the most nucleophilic carbon in the ring. mdpi.comjneonatalsurg.com The presence of activating groups on the ring can further facilitate these substitutions.

Table 2: Reactivity of the Thiazole Ring

| Reaction Type | Position | Description |

| Electrophilic Substitution | C5 | The C5 position is the most susceptible to attack by electrophiles due to its higher electron density compared to other ring carbons. |

| Oxidation | N3 | The nitrogen atom can be oxidized, for example, by peracids, to form a thiazole N-oxide. jneonatalsurg.com |

| Reduction | Thiazolium Salt | The thiazole ring can be quaternized at the nitrogen atom to form a thiazolium salt, which can then be reduced. This is a key step in the catalytic cycle of thiamine (B1217682) (Vitamin B1). jneonatalsurg.com |

The nitrogen atom of the thiazole ring can undergo electrophilic attack, such as protonation or alkylation, to form a thiazolium salt. jneonatalsurg.com These salts are important intermediates and are involved in the catalytic activity of thiamine.

Redox transformations of the thiazole ring are also noteworthy. The nitrogen atom can be oxidized to an N-oxide. jneonatalsurg.com Conversely, the thiazolium salt can be reduced, a process that is fundamental to the biochemical role of thiamine in facilitating reactions like the benzoin (B196080) condensation.

Advanced Spectroscopic and Structural Characterization of 4 Methyl 2 Phenylthiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-methyl-2-phenylthiazole derivatives in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular framework.

Proton (¹H) NMR spectroscopy reveals the chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum typically exhibits distinct signals for the methyl, thiazole (B1198619), and phenyl protons. In one study, the ¹H NMR spectrum of this compound in CDCl₃ showed a singlet for the methyl protons at 2.51 ppm and a signal for the thiazole proton at 6.87 ppm. The phenyl protons appeared as a multiplet between 7.38 and 7.93 ppm. rsc.org

The chemical shifts of these protons can be influenced by the presence of different substituents on the thiazole or phenyl ring. For instance, in a series of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives, the thiazole proton (H5) signal appears as a singlet around 8.45-8.62 ppm, while the methyl protons on the tolyl group are observed as a singlet near 2.4 ppm. nih.gov The NH proton of the amide linkage gives a characteristic singlet at a downfield chemical shift, typically above 10 ppm. nih.gov

In another example, the ¹H NMR spectrum of 4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylic acid in DMSO-d₆ showed the thiazole proton at 8.02 ppm, the methyl protons on the thiazole ring at 2.68 ppm, and the methyl protons on the phenyl ring at 2.41 ppm. The aromatic protons appeared as a multiplet between 7.22 and 7.35 ppm, and the carboxylic acid proton was observed as a broad singlet at 12.85 ppm.

Interactive Table: ¹H NMR Chemical Shifts (δ, ppm) for Selected this compound Derivatives

| Compound | Solvent | Methyl Protons (Thiazole) | Thiazole Proton | Phenyl Protons | Other Protons | Reference |

| This compound | CDCl₃ | 2.51 (s, 3H) | 6.87 (d, 1H) | 7.38-7.46 (m, 3H), 7.93 (dd, 2H) | rsc.org | |

| N-(4-Fluorophenyl)-2-p-tolylthiazole-4-carboxamide | CDCl₃ | 2.36 (s, 3H, on tolyl) | 8.45 (s, 1H) | 7.20 (d, 2H), 7.35 (d, 2H), 7.90 (t, 2H), 8.00 (t, 2H) | 10.32 (s, 1H, NH) | nih.gov |

| N-(4-Chlorophenyl)-2-p-tolylthiazole-4-carboxamide | CDCl₃ | 2.4 (s, 3H, on tolyl) | 8.47 (s, 1H) | 7.38 (d, 2H), 7.42 (d, 2H), 7.87 (d, 2H), 7.92 (d, 2H) | 10.38 (s, 1H, NH) | nih.gov |

| N-(4-Nitrophenyl)-2-p-tolylthiazole-4-carboxamide | CDCl₃ | 2.46 (s, 3H, on tolyl) | 8.62 (s, 1H) | 6.67 (d, 2H), 7.45 (d, 2H), 8.25 (t, 2H), 8.36 (t, 2H) | 10.84 (s, 1H, NH) | nih.gov |

| 4-Methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylic acid | DMSO-d₆ | 2.68 (s, 3H) | 8.02 (s, 1H) | 7.22-7.35 (m, 4H) | 12.85 (s, 1H, COOH), 2.41 (s, 3H, on phenyl) | |

| N′-(5-Acetyl-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)-4-methyl-2-phenylthiazole-5-carbohydrazide | DMSO-d₆ | 2.74 (s, 3H) | 6.92-8.00 (m, 10H) | 11.19 (s, 1H, NH), 2.44 (s, 3H, COCH₃) | d-nb.info | |

| [2-(4-Benzyloxy-phenyl)-thiazol-4-yl]-(4-methyl-piperazin-1-yl)-methanone | CDCl₃ | 2.35 (s, 3H, on piperazine) | 7.83 (s, 1H) | 7.04 (d, 2H), 7.35 (t, 1H), 7.40 (t, 2H), 7.44 (d, 2H), 7.88 (d, 2H) | 5.13 (s, 2H, OCH₂), 2.51 (s, 4H), 3.84 (s, 2H), 4.02 (s, 2H) | semanticscholar.org |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In this compound, the carbon atoms of the methyl group, the thiazole ring, and the phenyl ring resonate at characteristic chemical shifts. For the parent compound, the ¹³C NMR spectrum in CDCl₃ shows the thiazole C2, C4, and C5 carbons at approximately 166.7 ppm, 152.7 ppm, and 113.1 ppm, respectively. The methyl carbon appears around 17.4 ppm. rsc.org

Substituents on the thiazole and phenyl rings significantly affect the ¹³C chemical shifts. For example, in 4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylic acid, the carboxylic carbon (COOH) appears at a downfield shift of 167.4 ppm, while the thiazole C2 and C5 carbons are observed at 158.1 ppm and 152.6 ppm, respectively. The aromatic carbons resonate in the range of 126.4-136.2 ppm.

The chemical shifts of the thiazole ring carbons are particularly informative. The C2 carbon, being adjacent to both the nitrogen and sulfur atoms, is typically the most deshielded. The C4 and C5 carbons have distinct chemical shifts that can be used to confirm the substitution pattern. For instance, in N,N-Diethyl-4-phenylthiazol-2-amine derivatives, the C2 carbon resonates at 165-170 ppm, the C4 carbon at 150-155 ppm, and the C5 carbon at 105-115 ppm. smolecule.com

Interactive Table: ¹³C NMR Chemical Shifts (δ, ppm) for Selected this compound Derivatives

| Compound | Solvent | Methyl Carbon | Thiazole Carbons | Phenyl Carbons | Other Carbons | Reference |

| This compound | CDCl₃ | 17.41 | C2: 166.73, C4: 152.71, C5: 113.1 | 127.93, 128.93, 130.17 | rsc.org | |

| 4-Methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylic acid | DMSO-d₆ | 20.8 (on thiazole), 21.1 (on phenyl) | C2: 158.1, C5: 152.6 | 126.4-136.2 | 167.4 (COOH) | |

| N′-(5-Acetyl-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)-4-methyl-2-phenylthiazole-5-carbohydrazide | DMSO-d₆ | 16.9, 24.9 (COCH₃) | 114.8, 117.1, 120.9, 121.9, 123.4, 126.2, 128.9, 129.2, 129.4, 130.9, 138.3, 141.7, 159.4 | 167.9, 194.0 (C=O) | d-nb.info | |

| [2-(4-Benzyloxy-phenyl)-thiazol-4-yl]-(4-methyl-piperazin-1-yl)-methanone | CDCl₃ | C2: 167.1, C4: 162.7, C5: 123.5 | 115.3, 126.3, 127.5, 128.1, 128.2, 128.7, 136.4, 151.1, 160.6 | 46.1, 70.2 | semanticscholar.org |

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning ¹H and ¹³C signals. HSQC correlates the chemical shifts of directly bonded protons and carbons, providing definitive evidence for the connectivity within the molecule. scielo.org.za

For instance, in the HSQC spectrum of a this compound derivative, a cross-peak would be observed between the methyl proton signal and the methyl carbon signal, confirming their direct bond. Similarly, the thiazole proton signal would show a correlation with the corresponding thiazole carbon signal. This technique is particularly useful for distinguishing between isomeric structures and for assigning signals in complex molecules with overlapping multiplets in the 1D spectra. bohrium.com The use of multiplicity-edited HSQC can further differentiate between CH, CH₂, and CH₃ groups. mdpi.com

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy probes the vibrational modes of chemical bonds. The IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to the stretching and bending vibrations of specific functional groups.

Key vibrational modes include:

Aromatic C-H stretch: Typically observed in the range of 3020–3085 cm⁻¹.

Aliphatic C-H stretch: From the methyl group, appearing around 2870–2950 cm⁻¹.

C=N stretch: The thiazole ring C=N bond vibration usually appears in the region of 1550-1600 cm⁻¹. nih.gov

C=C stretch: Aromatic ring stretching vibrations are found in the 1400-1600 cm⁻¹ range. nih.gov

C-S stretch: The thiazole ring C-S bond vibration can be observed, although it is often weak.

The presence of substituents introduces new characteristic bands. For example, a carbonyl group (C=O) in a carboxamide or ester derivative will show a strong absorption band in the range of 1640–1700 cm⁻¹. nih.govnih.gov An N-H stretch from an amide or amine group appears as a distinct band around 3300-3450 cm⁻¹. nih.govnih.gov

Interactive Table: Characteristic IR Frequencies (cm⁻¹) for Selected this compound Derivatives

| Compound | Aromatic C-H Stretch | Aliphatic C-H Stretch | C=O Stretch | C=N Stretch | N-H Bend/Stretch | Reference |

| 4-Methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylic acid | 3085–3020 | 2950–2870 | 1685 | 1550 | ||

| N-(4-Fluorophenyl)-2-p-tolylthiazole-4-carboxamide | 3120 | 2924, 2854 | 1662 | 3356 (stretch), 1512 (bend) | nih.gov | |

| N-(4-Chlorophenyl)-2-p-tolylthiazole-4-carboxamide | 3120 | 2924, 2858 | 1658 | 3348 (stretch), 1535 (bend) | nih.gov | |

| N-(4-Nitrophenyl)-2-p-tolylthiazole-4-carboxamide | 3113 | 2924, 2854 | 1685 | 3367 (stretch), 1543 (bend) | nih.gov | |

| 2-(2-(this compound-5-carbonyl)hydrazono)-N′-phenylpropanehydrazonoyl chloride | 3036, 2922 | 1640 | 1599 | 3440, 3316 (stretch) | nih.gov | |

| [2-(4-Benzyloxy-phenyl)-thiazol-4-yl]-(4-methyl-piperazin-1-yl)-methanone | 3079 | 1614 | semanticscholar.org |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural elucidation. The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. For this compound, the molecular weight is 175.25 g/mol . nih.gov

The fragmentation of this compound derivatives under electron ionization (EI) often involves characteristic losses of small molecules or radicals. For example, in the mass spectrum of 4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylic acid, the molecular ion peak is observed at m/z 233. A prominent peak at m/z 189 corresponds to the loss of a carboxyl group (CO₂), which is a common fragmentation pathway for such acids.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. semanticscholar.org

Interactive Table: Mass Spectrometry Data for Selected this compound Derivatives

| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |

| This compound | EI | 175 | 176, 108, 77, 72, 45 | nih.govmassbank.jp |

| 4-Methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylic acid | EI | 233 (M⁺, 15%) | 189 (M⁺–CO₂, 100%), 161, 119 | |

| N-(4-Fluorophenyl)-2-p-tolylthiazole-4-carboxamide | EI | 312 (M⁺, 5%) | 229, 205, 176, 119 (100%), 91, 65 | nih.gov |

| N-(4-Nitrophenyl)-2-p-tolylthiazole-4-carboxamide | EI | 339 (M⁺, 35%) | 322, 202 (100%), 174, 135, 119, 91 | nih.gov |

| [2-(4-Benzyloxy-phenyl)-thiazol-4-yl]-(4-methyl-piperazin-1-yl)-methanone | ESI | 394.1620 ([M+H]⁺) | semanticscholar.org | |

| 2-(2-(this compound-5-carbonyl)hydrazono)-N′-phenylpropanehydrazonoyl chloride | EI | 411 (M⁺, 40%), 413 (M⁺+2, 12%) | 375, 202 (100%), 174, 71 | nih.gov |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides the most definitive structural information for crystalline solids. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise three-dimensional arrangement of atoms in the crystal lattice can be determined, including bond lengths, bond angles, and intermolecular interactions.

Studies on derivatives of this compound have utilized X-ray crystallography to confirm their molecular structures and to study their packing in the solid state. For example, the crystal structure of 5-methyl-2-phenyl-4-[phenyl-(4-phenyl-thiazol-2-ylamino)-methylene]-2,4-dihydro-pyrazol-3-one, a Schiff base derived from a thiazole amine, confirmed the keto-amine tautomeric form in the solid state. The structure was stabilized by a strong intramolecular hydrogen bond. scielo.org.za

In another study, the crystal structures of [2-(4-benzyloxyphenyl)-thiazol-4-yl]-(4-methyl-piperazin-1-yl)-methanone and a related derivative were determined. The analysis revealed details about the crystal system, space group, and intermolecular interactions, such as C-H···O hydrogen bonds, which influence the crystal packing. semanticscholar.orgresearchgate.net Such detailed structural information is crucial for understanding structure-activity relationships.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic structure of molecules like this compound and its derivatives. This method measures the absorption of UV or visible light, which excites electrons from lower-energy ground states to higher-energy excited states. The absorption patterns, particularly the wavelength of maximum absorption (λmax) and the molar absorptivity (ε), provide valuable insights into the nature of the electronic transitions within the molecule, which are primarily of the π→π* and n→π* types for these aromatic and heterocyclic systems.

The electronic spectrum of this compound derivatives is dominated by transitions involving the π-electron systems of the phenyl and thiazole rings. Theoretical studies, such as those using Time-Dependent Density Functional Theory (TD-DFT), have been employed to understand these transitions. For instance, calculations on methyl 2-phenylthiazole-5-carboxylate predicted the first excited π,π* singlet state to result from a HOMO-LUMO transition absorbing at approximately 320 nm. clockss.org

Research into photochromic aza-diarylethenes incorporating the this compound unit reveals distinct absorption maxima in the UV region for their open-ring forms. beilstein-journals.org These absorptions are characteristic of the conjugated π-systems. Upon irradiation, these molecules can undergo cyclization, leading to the appearance of new absorption bands in the visible region, demonstrating a significant alteration of the electronic structure. beilstein-journals.org

The introduction of substituents or complexation with metal ions can significantly modify the electronic absorption characteristics. In iridium(III) complexes featuring a substituted this compound ligand, the UV-Vis absorption spectra are composed of intense bands in the UV region and broader, less intense bands extending into the visible region. rsc.org The high-energy bands are assigned to intraligand (IL) π→π* transitions localized on the phenylthiazole and ancillary ligands, while the lower-energy absorptions are attributed to metal-to-ligand charge transfer (MLCT) transitions. rsc.org Similarly, when 4-phenylthiazole (B157171) derivatives are incorporated into larger systems like phthalocyanines, they influence the characteristic Q and B bands, which arise from π→π* transitions within the macrocycle. researchgate.netresearchgate.net

The specific electronic transitions and their corresponding absorption maxima are highly sensitive to the molecular structure, including the nature and position of substituents on both the phenyl and thiazole rings.

Detailed Research Findings

Studies on various derivatives provide specific data on their electronic absorption properties. A series of aza-diarylethene compounds containing the this compound moiety were synthesized, and their UV-Vis spectra were recorded in their open-ring (o) forms. The data highlights how structural variations influence the position of the absorption maxima (λmax) and the molar absorption coefficients (ε).

| Compound Name | Structure | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |

| 1-(5-Methylthiazol-2-yl)-2-(4-methyl-2-phenyl-5-thiazolyl)perfluorocyclopentene (I2(o)) | Aza-diarylethene derivative | 301 | 22,700 | Not Specified |

| 1-(5-Methyl-2-thienyl)-2-(4-methyl-2-phenyl-5-thiazolyl)perfluorocyclopentene (I3(o)) | Aza-diarylethene derivative | 307 | 12,900 | Not Specified |

| 1-(2,4-Dimethyl-5-thiazolyl)-2-(4-methyl-2-phenyl-5-thiazolyl)perfluorocyclopentene (N4(o)) | Aza-diarylethene derivative | 307 | 12,700 | Not Specified |

Table 1: UV-Vis Absorption Data for Selected this compound Derivatives. Data sourced from Beilstein Journal of Organic Chemistry. beilstein-journals.org

The data demonstrates that the electronic transitions giving rise to these absorption bands are intense, as indicated by the high molar absorptivity values, which is characteristic of allowed π→π* transitions. beilstein-journals.org The position of λmax is subtly influenced by the nature of the second heterocyclic ring attached to the perfluorocyclopentene bridge, showing a slight bathochromic shift when a thienyl group is present compared to a thiazolyl group. beilstein-journals.org

In the context of metal complexes, the UV-Vis spectrum of Ir(emptz)2(phen), where 'emptz' is ethyl-4-methyl-2-phenylthiazole-5-carboxylate, shows complex absorption features. The spectrum is a convolution of transitions involving the metal center and the ligands. DFT calculations suggest that strong MLCT character contributes to the visible absorption, while the more intense UV absorptions are dominated by the π→π* transitions of the emptz ligand. rsc.org

Computational Chemistry and Theoretical Modeling of 4 Methyl 2 Phenylthiazole Systems

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely employed to investigate the intricacies of 4-methyl-2-phenylthiazole and its derivatives. DFT offers a favorable balance between computational cost and accuracy, making it suitable for studying the electronic structure, geometry, and reactivity of these molecules. researchgate.net

Researchers utilize various functionals and basis sets to achieve reliable results. For instance, the B3LYP functional combined with the 6-311G(d,p) or 6-31G(d) basis set is commonly used for geometry optimization and the calculation of electronic and spectroscopic properties of thiazole (B1198619) derivatives. researchgate.netbeilstein-journals.orgresearchgate.net The choice of functional can be critical; studies on related diarylethenes containing the this compound moiety have shown that functionals like M06 and MPW1PW91 can accurately reproduce experimental values for reaction barriers. beilstein-journals.org

The electronic structure of a molecule dictates its reactivity, stability, and spectroscopic properties. For this compound derivatives, DFT calculations are used to analyze key electronic parameters.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net For related phenylthiazole systems, analysis of the HOMO and LUMO distributions reveals how and where electronic transitions are likely to occur. biomedpharmajournal.org

Molecular Electrostatic Potential (MEP): MEP maps are valuable for identifying the electrophilic and nucleophilic sites within a molecule. researchgate.net The color-coded surface illustrates the charge distribution, with red areas indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue areas representing positive potential (electron-poor, susceptible to nucleophilic attack). This information is critical for predicting intermolecular interactions, including hydrogen bonding and ligand-receptor binding. researchgate.netbiomedpharmajournal.org

| Derivative | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (D) | Reference |

|---|---|---|---|---|---|---|

| (E)-4-phenyl-2-(2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)hydrazineyl)thiazole | B3LYP/6-311G(d,p) | -5.65 | -1.85 | 3.80 | N/A | researchgate.net |

| 4-Phenylthiazole (B157171) | DFT/B3LYP/6-31G(d) | N/A | N/A | N/A | 1.044 | researchgate.net |

| 4-(4-Chlorophenyl)thiazole | DFT/B3LYP/6-31G(d) | N/A | N/A | N/A | 2.980 | researchgate.net |

Before other properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. This is achieved through geometry optimization, a process that finds the lowest energy conformation of the molecule. conflex.net

For flexible molecules like derivatives of this compound, a conformational search is often performed first using methods like molecular mechanics (e.g., MMFF94s) or semi-empirical calculations, followed by re-optimization of the resulting conformers at a higher level of theory, such as DFT. conflex.netacs.org This ensures that the global energy minimum is located on the potential energy surface. The optimized geometry provides precise information on bond lengths, bond angles, and dihedral angles. researchgate.net For example, in studies of photochromic diarylethenes, DFT-based geometry optimization of both the open- and closed-ring isomers is essential to understand the photoswitching mechanism. beilstein-journals.org Similarly, conformational scans, where the energy is calculated as a function of a specific dihedral angle, can reveal the energy barriers between different conformers. acs.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a this compound derivative) when bound to a second molecule (a receptor or target protein). It is a fundamental tool in drug discovery for elucidating binding modes and predicting binding affinities. bohrium.comekb.eg

In numerous studies, derivatives of this compound have been docked into the active sites of various protein targets to rationalize their biological activity. The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to evaluate the fitness of different binding poses. semanticscholar.org Key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the active site are identified. nih.govmdpi.com

For instance, docking studies have provided insights into how:

Phenylthiazole acids act as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ). nih.gov

Ethyl 4-(phenoxymethyl)-2-phenylthiazole-5-carboxylate derivatives inhibit the SHP2 protein. tandfonline.com

Novel 4-methylthiazole (B1212942) derivatives inhibit bacterial DNA gyrase, explaining their antimicrobial effects. bohrium.com

Thiazole-based compounds bind to the catalytic site of Sortase A, an enzyme crucial for bacterial virulence. mdpi.com

| Thiazole Derivative Class | Protein Target | Therapeutic Area | Key Findings | Reference |

|---|---|---|---|---|

| Phenylthiazole acids | PPARγ | Metabolic diseases | Identified stable interactions with active site amino acid residues, consistent with in vitro agonistic activity. | nih.gov |

| 2-Phenylthiazoles | Sortase A (E. faecalis) | Antimicrobial | Predicted binding modes within the catalytic site, guiding the design of new inhibitors. | mdpi.com |

| Ethyl 4-(phenoxymethyl)-2-phenylthiazole-5-carboxylates | SHP2 | Anticancer | Explored the most likely binding mode, supporting the observed inhibitory activity. | tandfonline.com |

| 4-Methylthiazole-(benz)azole derivatives | DNA Gyrase (S. aureus) | Antimicrobial | Showed good binding affinity, correlating with antibacterial activity and explaining the structure-activity relationship. | bohrium.com |

| Thiazole-linked heterocycles | Rho6 Protein | Anticancer | Demonstrated good docking scores and acceptable binding interactions, aligning with anti-hepatic cancer potency. | semanticscholar.org |

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how chemical structure relates to biological activity. Computational methods are instrumental in quantifying these relationships and building predictive models.

For derivatives based on the this compound core, computational SAR approaches can complement and explain experimental findings. For example, in the development of anticancer agents targeting tubulin, extensive SAR studies have been conducted by synthesizing and testing analogues with modifications to different parts of the molecule. nih.govacs.org Computational modeling can translate these findings into a quantitative model.

One powerful technique is pharmacophore modeling . A pharmacophore represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific biological target. By aligning a series of active compounds, a common feature pharmacophore can be generated. This model can then be used to explain the observed SAR and to virtually screen large compound libraries for new potential hits. A study on SHP2 inhibitors successfully used a pharmacophore model to rationalize the SAR of a series of ethyl 4-(phenoxymethyl)-2-phenylthiazole-5-carboxylate derivatives. tandfonline.com Such models provide a clear rationale for why certain structural modifications enhance or diminish activity. nih.govacs.org

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters, which serves as a powerful tool for structure verification and interpretation of experimental data. By comparing computed spectra with experimental ones, researchers can confirm the identity and purity of a synthesized compound.

UV-Visible Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. researchgate.net It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. Studies on thiazole derivatives have shown a good correlation between TD-DFT computed spectra and experimental results, allowing for accurate assignment of the observed absorption bands. researchgate.netbiomedpharmajournal.org

Vibrational Spectra (IR & Raman): DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These calculated frequencies, after being scaled by an appropriate factor to account for anharmonicity and other systematic errors, can be compared with experimental Infrared (IR) and Raman spectra. This comparison facilitates the assignment of complex vibrational bands to specific motions of atoms or functional groups within the molecule. researchgate.net

NMR Spectra: While more computationally intensive, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is also possible using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. Comparing calculated and experimental NMR spectra can help resolve structural ambiguities, especially in complex molecules. biomedpharmajournal.org

Medicinal Chemistry Research and Biological Activity Profiling in Vitro Mechanistic Studies and Structure Activity Relationships

Antineoplastic and Antiproliferative Investigations

Derivatives of 4-Methyl-2-phenylthiazole have shown considerable promise as anticancer agents. Extensive in vitro studies have been conducted to evaluate their efficacy against various cancer cell lines and to understand the structural requirements for their cytotoxic activity.

Mechanistic Studies on Cell Line Inhibition

The cytotoxic potential of this compound derivatives has been evaluated against a panel of human cancer cell lines, including hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116 and HT-29), and lung adenocarcinoma (A549).

Novel series of thiazoles carrying a 1,3,4-thiadiazole (B1197879) moiety have been synthesized and tested for their anticancer activity against the HepG-2 cell line. nih.gov Several of these compounds exhibited potent antitumor activity, with some showing IC50 values comparable to the standard drug Doxorubicin. nih.gov For instance, compounds 12d , 12c , and 6g displayed IC50 values of 0.82, 0.91, and 1.06 µM, respectively, against HepG-2 cells, showcasing their significant cytotoxic effects. nih.gov

In another study, newly synthesized thiazole (B1198619) derivatives were assessed for their cytotoxic activities against HepG-2, HCT-116, and breast cancer (MCF-7) cell lines. semanticscholar.org The results indicated that most of the investigated compounds exhibited inhibitory activity, with chlorine-containing derivatives 11c and 6g being the most potent. semanticscholar.org Specifically, these compounds showed IC50 values of approximately 4 µg/mL and 7 µg/mL for HepG-2, and 7 µg/mL and 12 µg/mL for HCT-116 cells, respectively. semanticscholar.org

Furthermore, the antiproliferative activity of 2-amino-4-phenylthiazole (B127512) derivatives has been investigated against A549, HeLa, HT29, and Karpas299 human cancer cell lines. nih.gov Some of these compounds demonstrated remarkable antiproliferative activity, with one derivative showing an outstanding growth inhibitory effect against HT29 cells with an IC50 of 2.01 µM. nih.govmdpi.com Similarly, novel thiazole-(benz)azole derivatives have been evaluated against A549 and C6 tumor cell lines, with compounds 6f and 6g , carrying 5-chloro and 5-methylbenzimidazole (B147155) groups, showing significant anticancer activity. tandfonline.com

The development of pyrimidine (B1678525) derivatives has also incorporated the this compound scaffold. One such derivative demonstrated activity against HCT-116, HepG-2, and A549 cells with IC50 values of 3.37, 3.04, and 2.4 µM, respectively. gsconlinepress.com

| Compound | Cell Line | IC50 (µM) | Reference |

| 12d | HepG-2 | 0.82 | nih.gov |

| 12c | HepG-2 | 0.91 | nih.gov |

| 6g | HepG-2 | 1.06 | nih.gov |

| 18b | HepG-2 | 1.25 | nih.gov |

| 6c | HepG-2 | 1.29 | nih.gov |

| 6f | HepG-2 | 1.88 | nih.gov |

| 11c | HepG-2 | ~4 µg/mL | semanticscholar.org |

| 6g | HepG-2 | ~7 µg/mL | semanticscholar.org |

| 11c | HCT-116 | ~7 µg/mL | semanticscholar.org |

| 6g | HCT-116 | ~12 µg/mL | semanticscholar.org |

| Derivative | HT-29 | 2.01 | nih.govmdpi.com |

| Compound 11b | HCT-116 | 3.37 | gsconlinepress.com |

| Compound 11b | HepG-2 | 3.04 | gsconlinepress.com |

| Compound 11b | A549 | 2.4 | gsconlinepress.com |

Elucidation of Structure-Activity Relationships for Anticancer Potency

The exploration of structure-activity relationships (SAR) is crucial for optimizing the anticancer potency of this compound derivatives. Studies have revealed that specific structural modifications significantly influence their cytotoxic effects.

For thiazoles carrying a 1,3,4-thiadiazole moiety, the nature and position of substituents on the phenyl ring attached to the thiadiazole core play a vital role in their anticancer activity. nih.govscispace.com The presence of electron-withdrawing groups on the phenyl ring has been shown to enhance cytotoxic potency. scispace.com

In the case of thiazolylpyrazoles, the presence of a chlorine atom on the phenyl ring attached to the pyrazole (B372694) moiety, as seen in compounds 11c and 6g , was found to be critical for their high cytotoxic activities against HepG-2, MCF-7, and HCT-116 cell lines. semanticscholar.org

Antimicrobial Research

The this compound scaffold has also been a fertile ground for the discovery of new antimicrobial agents, with derivatives showing activity against a range of resistant bacteria and pathogenic fungi.

Antibacterial Activity Against Resistant Strains

The rise of antibiotic resistance has necessitated the search for novel antibacterial agents. Derivatives of this compound have demonstrated promising activity against clinically important resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Bacillus cereus.

Alkynyl-containing phenylthiazoles have been identified as systemically active antibacterial agents effective against MRSA. nih.gov These compounds were found to interfere with bacterial cell wall synthesis. nih.gov One phenylethynyl derivative inhibited MRSA USA300 at a concentration of 1 μg/mL. nih.gov Further modifications, such as replacing the terminal phenyl ring with alicyclic moieties like cyclohexyl, cyclopentyl, and cyclopropyl, resulted in compounds that inhibited MRSA growth at 2 μg/mL. nih.gov

In another study, a series of phenylthiazole and phenylthiophene pyrimidindiamine derivatives were designed and synthesized. nih.gov One compound, N4-((5-(3-bromophenyl)thiophen-2-yl)methyl)-N2-isobutylpyrimidine-2,4-diamine, displayed potent antibacterial activity, inhibiting the growth of E. coli and S. aureus at concentrations as low as 2 and 3 μg/mL, respectively. nih.gov

The antimicrobial activity of newly synthesized thiazole derivatives has also been screened against various bacterial strains. bohrium.com The results indicated that the antibacterial effect of these compounds was valuable, with some showing good activity. bohrium.com

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Phenylethynyl derivative 5 | MRSA USA300 | 1 | nih.gov |

| Cyclohexyl derivative 6 | MRSA | 2 | nih.gov |

| Cyclopentyl derivative 7 | MRSA | 2 | nih.gov |

| Cyclopropyl derivative 9 | MRSA | 2 | nih.gov |

| Compound 14g | E. coli | 2 | nih.gov |

| Compound 14g | S. aureus | 3 | nih.gov |

Antifungal Activity and Mechanism of Action

In addition to antibacterial properties, this compound derivatives have been investigated for their antifungal activity against pathogenic fungi, including Candida species and the rice blast fungus Magnaporthe oryzae.

A study focusing on phenylthiazole derivatives containing an acylhydrazone moiety revealed excellent antifungal activities against Magnaporthe oryzae. mdpi.com Several compounds showed inhibition rates of more than 80% at 25 μg/mL, with EC50 values ranging from 1.29 to 2.65 μg/mL, which were superior to the commercial fungicide Isoprothiolane. mdpi.com

Furthermore, a phenylthiazole small molecule was identified to have dual antifungal and antibiofilm activity against Candida albicans and the emerging multidrug-resistant pathogen Candida auris. vt.edunih.gov This compound inhibited the growth of C. albicans and C. auris strains at concentrations ranging from 0.25 to 2 µg/mL and exhibited rapid fungicidal activity. nih.gov

The antimicrobial screening of various new thiazole derivatives has also demonstrated their potential against fungal strains like Candida albicans. nih.govsapub.org

| Compound | Fungal Strain | EC50 (µg/mL) | Reference |

| E4 | Magnaporthe oryzae | 1.66 | mdpi.com |

| E10 | Magnaporthe oryzae | 2.01 | mdpi.com |

| E14 | Magnaporthe oryzae | 2.26 | mdpi.com |

| E17 | Magnaporthe oryzae | 1.45 | mdpi.com |

| E23 | Magnaporthe oryzae | 1.50 | mdpi.com |

| E26 | Magnaporthe oryzae | 1.29 | mdpi.com |

| E27 | Magnaporthe oryzae | 2.65 | mdpi.com |

| Compound 1 | Candida albicans & Candida auris | 0.25-2 | nih.gov |

Structure-Activity Relationships in Antimicrobial Efficacy

The antimicrobial efficacy of this compound derivatives is closely linked to their chemical structures. For antifungal derivatives active against Magnaporthe oryzae, SAR studies suggested that introducing methyl, halogen, or methoxy (B1213986) groups at the ortho-position of one phenyl ring and the para-position of another can endow the final structure with excellent antifungal activity. mdpi.com

In the context of antibacterial activity, the structural modifications of the side chains attached to the phenylthiazole core have been shown to be critical. For instance, the replacement of a terminal phenyl ring with alicyclic moieties in alkynyl-containing phenylthiazoles influenced their activity against MRSA. nih.gov Similarly, for phenylthiazole and phenylthiophene pyrimidindiamine derivatives, the nature of the substituent on the thiophene (B33073) ring was crucial for antibacterial potency. nih.gov The investigation of 2,4-disubstituted thiazole derivatives has also contributed to understanding the SAR for antimicrobial activity. bohrium.com

Enzyme Inhibitory Activity

The structural features of the this compound core have been exploited to design potent and selective inhibitors of various clinically relevant enzymes.

Derivatives of the 2-phenylthiazole (B155284) scaffold have been investigated for their potential to inhibit cholinesterases, enzymes pivotal in the progression of Alzheimer's disease. While specific data for the direct inhibition by this compound is not extensively documented, studies on closely related analogues provide significant insights. For instance, a series of N-substituted 4-phenyl-2-aminothiazole derivatives demonstrated notable inhibitory activity against human carbonic anhydrases and acetylcholinesterase (AChE). researchgate.net The most effective compounds in this series exhibited Ki values in the range of 19.58-226.18 nM against AChE. researchgate.net

In a separate study, various 2-phenylthiazole derivatives were synthesized and evaluated as cholinesterase inhibitors. researchgate.netmdpi.com One of the most potent compounds, [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone, displayed an IC50 value of 8.86 µM for AChE and 1.03 µM for butyrylcholinesterase (BuChE). researchgate.netsemanticscholar.org Another derivative, 2-(4-methoxyphenyl)-N-(4-phenylthiazol-2-yl)acetamide, showed an IC50 value of 3.14 µM against AChE. semanticscholar.org Furthermore, research on thiazolylhydrazone derivatives indicated very selective and potent inhibition of AChE, with some compounds showing IC50 values as low as 0.0496 ± 0.002 μM. academie-sciences.fr

| Derivative | Target Enzyme | IC50/Ki Value | Reference |

| N-substituted 4-phenyl-2-aminothiazole derivatives | AChE | Ki: 19.58-226.18 nM | nih.gov |

| [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone | AChE | IC50: 8.86 µM | researchgate.netsemanticscholar.org |

| [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone | BuChE | IC50: 1.03 µM | researchgate.netsemanticscholar.org |

| 2-(4-methoxyphenyl)-N-(4-phenylthiazol-2-yl)acetamide | AChE | IC50: 3.14 µM | semanticscholar.org |

| Thiazolylhydrazone derivative (R1, R2 = H) | AChE | IC50: 0.0496 ± 0.002 μM | academie-sciences.fr |

| 7-benzyloxy-4-{[(4-phenylthiazol-2(3H)-ylidene)hydrazono]methyl}-2H-chromen-2-one (5b) | AChE | IC50: 0.451 μM | bohrium.com |

| 2-(7-benzyloxy-2-oxo-2H-chromen-4-yl)-N-(2-methylimino-4-phenylthiazol-3(2H)-yl)acetamide (16a) | AChE | IC50: 0.500 μM | bohrium.com |

| N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-methoxyphenyl)thiazole-4-carboxamide | BuChE | IC50: 75.12 µM | researchgate.net |

The 4-phenylthiazole (B157171) scaffold has proven to be a highly effective pharmacophore for the dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), two enzymes implicated in pain and inflammation. semanticscholar.orgnih.govnih.govescholarship.org A derivative featuring a 4-methyl substitution on the phenyl ring, designated as compound 4p , was identified as a potent dual inhibitor with an IC50 of 9.8 nM for human FAAH and 2.5 nM for human sEH. nih.gov This highlights the significance of the this compound core in achieving potent dual enzymatic inhibition.

| Compound | Target Enzyme | IC50 Value | Reference |

| 1-((2-chlorophenyl)sulfonyl)-N-(4-(4-(p-tolyl)thiazol-2-yl)phenyl)piperidine-4-carboxamide (SW-17 ) | human FAAH | 9.8 nM | nih.gov |

| 1-((2-chlorophenyl)sulfonyl)-N-(4-(4-(p-tolyl)thiazol-2-yl)phenyl)piperidine-4-carboxamide (SW-17 ) | human sEH | 2.5 nM | nih.gov |

| 4-phenylthiazole analog (4p , 4-methyl substitution) | human FAAH | 9.8 nM | nih.gov |

| 4-phenylthiazole analog (4p , 4-methyl substitution) | human sEH | 2.5 nM | nih.gov |

| 4-phenylthiazole analog (4s , 3-methoxy substitution) | human FAAH | 2.4 nM | nih.gov |

| 4-phenylthiazole analog (4s , 3-methoxy substitution) | human sEH | 3.5 nM | nih.gov |

| Benzothiazole (B30560) analog (4 ) | human FAAH | 7 nM | escholarship.org |

| Benzothiazole analog (4 ) | human sEH | 9.6 nM | escholarship.org |

Thiazole derivatives have been explored as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. N-substituted 4-phenyl-2-aminothiazole derivatives have shown inhibitory activity against human carbonic anhydrase I and II (hCA I and hCA II), with Ki values ranging from 46.85–587.53 nM for hCA I and 35.01–578.06 nM for hCA II. researchgate.netnih.gov Another study on thiazole-methylsulfonyl derivatives reported IC50 values between 39.38 and 198.04 μM for hCA I and 39.16–86.64 μM for hCA II. nih.govacs.org A series of 2,4,5-trisubstitutedthiazoles were also evaluated, with the most potent compound against CA-III having a Ki of 0.5 μM. mdpi.com

| Derivative | Target Enzyme | IC50/Ki Value | Reference |

| N-substituted 4-phenyl-2-aminothiazole derivatives | hCA I | Ki: 46.85–587.53 nM | nih.gov |

| N-substituted 4-phenyl-2-aminothiazole derivatives | hCA II | Ki: 35.01–578.06 nM | nih.gov |

| Thiazole-methylsulfonyl derivatives | hCA I | IC50: 39.38–198.04 μM | nih.govacs.org |

| Thiazole-methylsulfonyl derivatives | hCA II | IC50: 39.16–86.64 μM | nih.govacs.org |

| 2-amino-5-phenylthiazole-4-carboxylic acid | CA-III | Ki: 0.5 μM | mdpi.com |

| Spiro-acenaphthylene tethered- semanticscholar.orgnih.govnih.gov-thiadiazole | hCA I | IC50: 7.353 ± 0.36 μM | bohrium.com |

| Spiro-acenaphthylene tethered- semanticscholar.orgnih.govnih.gov-thiadiazole | hCA II | IC50: 12.560 ± 0.74 μM | bohrium.com |

Antiviral Efficacy Studies (e.g., SARS-CoV-2 Mpro)